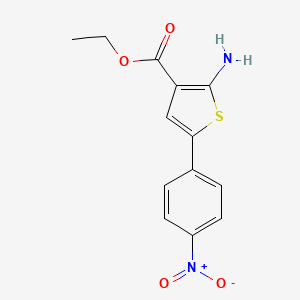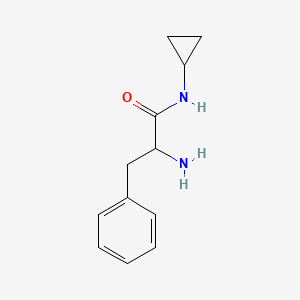
rel-(1S,3R)-3-Phenylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(1S,3R)-3-Phenylcyclohexan-1-ol: is a chiral compound with a cyclohexane ring substituted with a phenyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,3R)-3-Phenylcyclohexan-1-ol typically involves the reduction of the corresponding ketone, 3-phenylcyclohexanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry is obtained.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone is hydrogenated in the presence of a chiral catalyst to achieve high enantioselectivity. This method is advantageous for large-scale production due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: rel-(1S,3R)-3-Phenylcyclohexan-1-ol can undergo oxidation reactions to form the corresponding ketone, 3-phenylcyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form the corresponding cyclohexane derivative. This reaction typically uses strong reducing agents like LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: CrO3, PCC in dichloromethane (DCM)
Reduction: LiAlH4 in ether
Substitution: SOCl2 in DCM
Major Products:
Oxidation: 3-Phenylcyclohexanone
Reduction: 3-Phenylcyclohexane
Substitution: 3-Phenylcyclohexyl chloride
Wissenschaftliche Forschungsanwendungen
rel-(1S,3R)-3-Phenylcyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its chiral nature and reactivity.
Wirkmechanismus
The mechanism by which rel-(1S,3R)-3-Phenylcyclohexan-1-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Phenylcyclohexanone: The ketone precursor to rel-(1S,3R)-3-Phenylcyclohexan-1-ol.
3-Phenylcyclohexane: The fully reduced form of the compound.
3-Phenylcyclohexyl chloride: The chloride derivative formed through substitution reactions.
Uniqueness: this compound is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties compared to its isomers and related compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific chiral interactions.
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
(1S,3R)-3-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12+/m1/s1 |
InChI-Schlüssel |
YXBPBFIAVFWQMT-NEPJUHHUSA-N |
Isomerische SMILES |
C1C[C@H](C[C@H](C1)O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CC(CC(C1)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13345119.png)
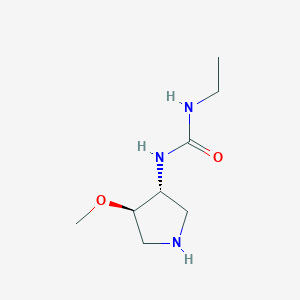
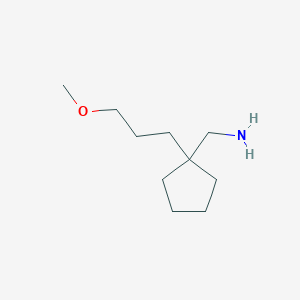

![tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B13345161.png)

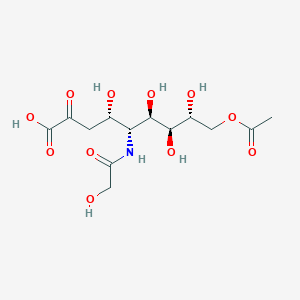



![1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
